

An In-Depth Technical Guide to the Research Applications of Amino-PEG11-Amine

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Compound of Interest		
Compound Name:	Amino-PEG11-Amine	
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Abstract

Amino-PEG11-Amine is a versatile, bifunctional linker that has become an invaluable tool in modern biomedical research and drug development. Its unique structure, featuring a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers enhanced solubility, biocompatibility, and flexible conjugation chemistry. This technical guide provides a comprehensive overview of the core applications of Amino-PEG11-Amine, with a focus on its role in bioconjugation, the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), and the functionalization of nanoparticle surfaces. Detailed experimental protocols, quantitative data from key studies, and visual representations of relevant pathways and workflows are presented to equip researchers with the knowledge to effectively utilize this powerful chemical linker.

Introduction to Amino-PEG11-Amine

Amino-PEG11-Amine, with a molecular weight of approximately 544.68 g/mol, is a homobifunctional crosslinker. The two terminal primary amine groups are reactive towards a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds. The central PEG chain, composed of 11 ethylene glycol units, imparts hydrophilicity to the linker and any molecule it is conjugated to. This property is crucial for improving the solubility and reducing the immunogenicity of biomolecules, a process known as PEGylation. Furthermore, the defined length of the PEG



spacer allows for precise control over the distance between two conjugated molecules, a critical parameter in the design of complex therapeutic and diagnostic agents.

Key Properties of Amino-PEG11-Amine:

Property	Value
Molecular Formula	C24H52N2O11
Molecular Weight	544.68 g/mol
CAS Number	479200-82-3
Appearance	White solid to colorless oil
Solubility	Soluble in water and most organic solvents
Reactive Groups	Two primary amines (-NH2)

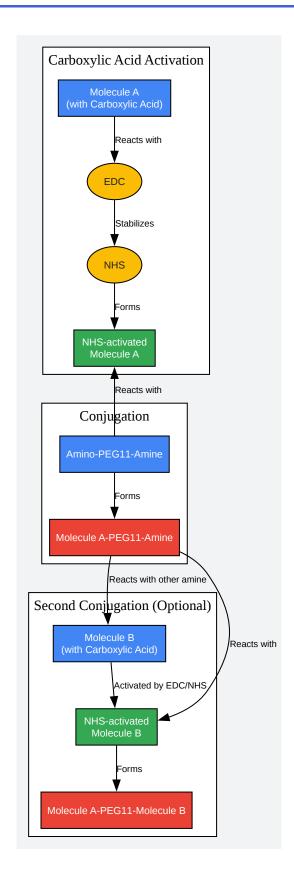
Core Research Applications Bioconjugation

The primary function of **Amino-PEG11-Amine** in research is to covalently link two molecules together. The amine groups can readily participate in amide bond formation, making it a go-to reagent for conjugating proteins, peptides, small molecules, and fluorescent dyes.

General Reaction Scheme:

The fundamental reaction involves the coupling of the primary amines of **Amino-PEG11-Amine** with carboxylic acid groups on the target molecules. This is typically facilitated by activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate.





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Caption: General workflow for bioconjugation using **Amino-PEG11-Amine**.



Detailed Experimental Protocol: EDC/NHS Coupling to a Protein[1][2][3][4]

This protocol describes the conjugation of a small molecule containing a carboxylic acid to the primary amine groups (lysine residues and N-terminus) of a protein using **Amino-PEG11-Amine** as a linker. This is a two-step process.

Step 1: Activation of Small Molecule with EDC/NHS

- Reagent Preparation:
 - Prepare a solution of the small molecule with a carboxylic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
 - Equilibrate EDC and NHS to room temperature before opening. Prepare fresh solutions of EDC and NHS in the same anhydrous solvent.
- Activation Reaction:
 - In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the small molecule solution.
 - Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the small molecule solution.
 - Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Conjugation to Amino-PEG11-Amine

- Reaction Setup:
 - Dissolve Amino-PEG11-Amine in an appropriate buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0).
 - Add the activated small molecule (NHS ester) solution dropwise to the Amino-PEG11-Amine solution with gentle stirring. A typical molar ratio is 1:1, but this may need to be optimized.



Incubation:

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

• Purification:

 The resulting conjugate can be purified from excess reagents by dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 3: Conjugation to Protein

Protein Preparation:

- Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If the buffer contains primary amines (e.g., Tris), they will compete with the protein for conjugation.
- Activation of the other end of the Linker:
 - The second carboxylic acid-containing molecule is activated with EDC/NHS as described in Step 1.

Final Conjugation:

- Add the activated molecule to the protein solution. The molar ratio of the activated molecule to the protein will determine the degree of labeling and should be optimized.
- Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

· Quenching and Purification:

- Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to consume any unreacted NHS esters.
- Purify the final protein conjugate using SEC or dialysis to remove unreacted small molecules and byproducts.

Antibody-Drug Conjugates (ADCs)



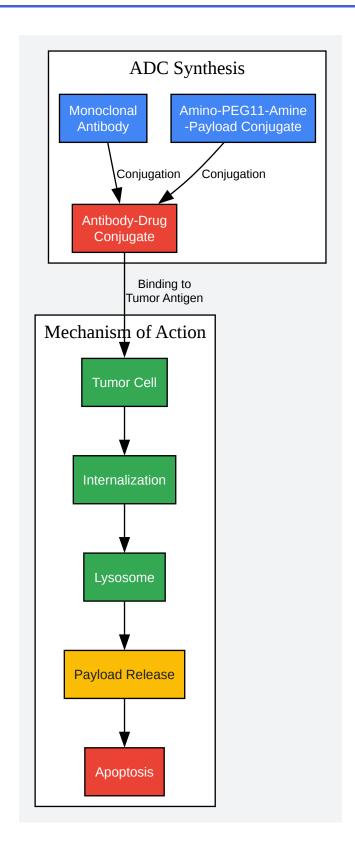
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ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells. An ADC consists of a monoclonal antibody (mAb) that recognizes a tumor-specific antigen, a highly potent cytotoxic drug, and a chemical linker that connects the two. **Amino-PEG11-Amine** can be used as a component of the linker system in ADCs. Its hydrophilicity can help to overcome the aggregation issues often associated with hydrophobic drug payloads and improve the pharmacokinetic properties of the ADC.

Workflow for ADC Synthesis using **Amino-PEG11-Amine**:





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Caption: Workflow of ADC synthesis and its mechanism of action.



Quantitative Data for ADCs with PEG Linkers:

While specific data for ADCs using the exact **Amino-PEG11-Amine** linker is not readily available in the public domain, studies on ADCs with different length PEG linkers provide valuable insights into their impact on efficacy and pharmacokinetics.

Parameter	No PEG Linker	4 kDa PEG Linker	10 kDa PEG Linker	Reference
In vitro Cytotoxicity (IC50)	X	4.5X	22X	[5]
Circulation Half-	Υ	2.5Y	11.2Y	_
Maximum Tolerated Dose (MTD)	Z mg/kg	> Z mg/kg	>4Z mg/kg	

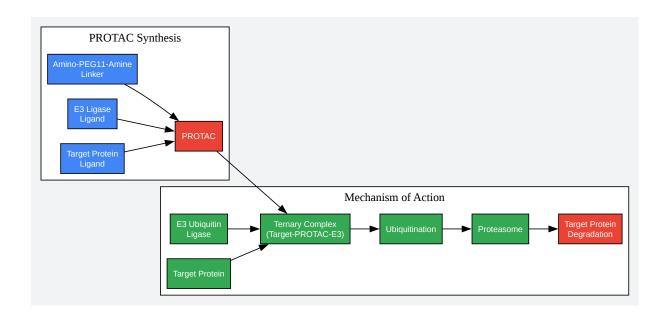
Note: 'X', 'Y', and 'Z' represent the baseline values for the ADC without a PEG linker. The data illustrates that while longer PEG linkers can decrease in vitro cytotoxicity, they significantly improve circulation half-life and tolerability, which can lead to enhanced overall in vivo antitumor efficacy.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them. **Amino-PEG11-Amine** is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and hydrophilicity, which are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action and Synthesis Workflow:





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Caption: PROTAC synthesis and mechanism of action.

Detailed Experimental Protocol: PROTAC Synthesis

This protocol outlines the synthesis of a PROTAC using **Amino-PEG11-Amine** to link a target protein ligand with a carboxylic acid and an E3 ligase ligand with a carboxylic acid.

Step 1: Synthesis of Ligand-Linker Intermediate

- Reagent Preparation:
 - Dissolve the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like DMF.



- Prepare fresh solutions of a coupling agent like HATU (1.2 eq) and a base like DIPEA (3.0 eq) in anhydrous DMF.
- Prepare a solution of Boc-protected Amino-PEG11-Amine (1.1 eq) in anhydrous DMF.

Coupling Reaction:

- To the target ligand solution, add HATU and DIPEA and stir for 15 minutes at room temperature.
- Add the Boc-protected Amino-PEG11-Amine solution and stir overnight at room temperature.
- Monitor the reaction by LC-MS.
- Work-up and Purification:
 - Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash with brine. Dry the organic layer and concentrate under reduced pressure.
 - Purify the product by flash column chromatography.

Step 2: Deprotection of the Linker

Reaction:

- Dissolve the Boc-protected intermediate in a solvent like dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) (20-50% v/v) at 0°C and stir for 1-3 hours at room temperature.
- Monitor the deprotection by LC-MS.

Work-up:

 Concentrate the reaction mixture to remove excess TFA and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Final Coupling to E3 Ligase Ligand



Reaction:

 Follow the coupling procedure in Step 1, using the deprotected amine-linker-target ligand intermediate and the E3 ligase ligand (containing a carboxylic acid).

Purification:

Purify the final PROTAC product by preparative HPLC.

Quantitative Data for PROTACs with PEG Linkers:

While specific data for PROTACs using **Amino-PEG11-Amine** is limited, studies on similar PROTACs with PEG linkers demonstrate the importance of linker length and composition on degradation efficiency.

PROTAC	Target Protein	E3 Ligase	Linker	DC50 (nM)	Dmax (%)
PROTAC A	Protein X	CRBN	PEG4	50	>90
PROTAC B	Protein X	VHL	PEG8	25	>95

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Surface Modification of Nanoparticles

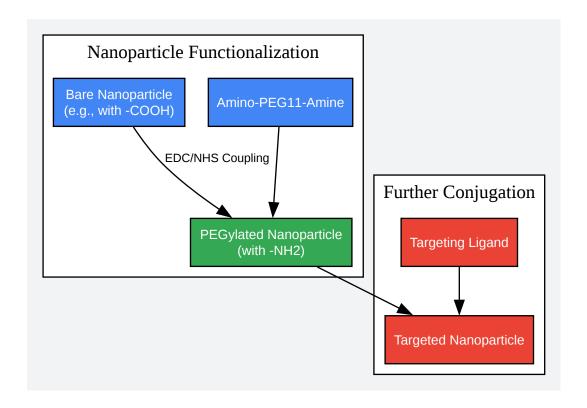
Amino-PEG11-Amine is widely used to functionalize the surface of nanoparticles (NPs) for various biomedical applications, including drug delivery, bioimaging, and diagnostics. The PEG component provides a hydrophilic shell that can:

- Increase colloidal stability: Prevents aggregation of NPs in biological fluids.
- Reduce non-specific protein adsorption: Minimizes opsonization and clearance by the reticuloendothelial system (RES), prolonging circulation time.
- Provide functional handles for further conjugation: The terminal amine groups can be used to attach targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes),



or therapeutic molecules.

Workflow for Nanoparticle Functionalization:



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Caption: Workflow for nanoparticle functionalization with **Amino-PEG11-Amine**.

Quantitative Data for Amine-PEG Functionalized Nanoparticles:

The following table presents representative data on the physicochemical properties of nanoparticles before and after functionalization with amine-terminated PEG.

Nanoparticle Formulation	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
Bare Nanoparticles	120 ± 5	0.15 ± 0.02	-25 ± 3
Amine-PEG11 Functionalized NPs	135 ± 6	0.12 ± 0.03	+15 ± 2



Data is hypothetical and for illustrative purposes. Actual values will depend on the nanoparticle core material, the specific PEG linker, and the reaction conditions.

Conclusion

Amino-PEG11-Amine is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, hydrophilicity, and bifunctional nature enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics like ADCs and PROTACs, and the engineering of sophisticated nanoparticle-based systems. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for the successful implementation of Amino-PEG11-Amine in various research endeavors. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of linkers like Amino-PEG11-Amine in driving innovation is set to increase even further.

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References

- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. echobiosystems.com [echobiosystems.com]
- 5. Recent Advances in Bioorthogonal Ligation and Bioconjugation PMC [pmc.ncbi.nlm.nih.gov]
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